2-nitro-N-(2-phenylethyl)benzamide

Description

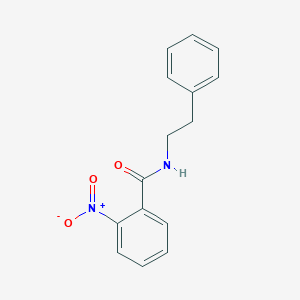

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZACRFHFFFAFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328230 | |

| Record name | 2-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19209-03-1 | |

| Record name | 2-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties, Synthesis, and Therapeutic Potential of 2-nitro-N-(2-phenylethyl)benzamide

Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-nitro-N-(2-phenylethyl)benzamide, a molecule of significant interest in synthetic and medicinal chemistry. While it is commercially available as a rare chemical for early discovery research, publicly available analytical data is scarce[1]. This document consolidates its core physicochemical properties, outlines a detailed, field-proven protocol for its synthesis, and explores its strategic importance as a synthetic intermediate for developing novel therapeutics. The guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this compound in drug discovery programs.

Compound Identification and Physicochemical Properties

2-nitro-N-(2-phenylethyl)benzamide is an organic compound featuring a benzamide core structure where the nitrogen atom is substituted with a phenylethyl group, and a nitro group is positioned at the ortho-position of the benzoyl ring.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Chemical Name | 2-nitro-N-(2-phenylethyl)benzamide | - |

| CAS Number | 19209-03-1 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 270.29 g/mol | [1] |

| Monoisotopic Mass | 270.10043 Da | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[O-] | [2] |

| InChI Key | LZACRFHFFFAFSW-UHFFFAOYSA-N | [2] |

Predicted Mass Spectrometry and Physicochemical Data

For researchers engaged in the synthesis and characterization of this molecule, predicted mass spectrometry data is invaluable for confirming its identity. The following table, derived from computational models, provides expected mass-to-charge ratios (m/z) for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.10771 |

| [M+Na]⁺ | 293.08965 |

| [M-H]⁻ | 269.09315 |

| [M]⁺ | 270.09988 |

| Data sourced from PubChem[2] |

Strategic Importance in Medicinal Chemistry

The 2-nitro-N-(2-phenylethyl)benzamide scaffold is a convergence of two moieties with significant precedence in drug development: the N-substituted benzamide and the aromatic nitro group.

-

The Benzamide Core: N-substituted benzamides are a well-established class of compounds with a wide range of biological activities, including the ability to inhibit nuclear factor-kappaB (NF-kappaB) activity, a key pathway in inflammation and cancer[3].

-

The Nitro Group as a Modulator: The strategic incorporation of a nitro group into a molecular structure is a common tactic in medicinal chemistry to enhance bioactivity[4]. The nitro group is a strong electron-withdrawing group that can modulate a compound's pharmacokinetics and serve as a pharmacophore for anti-microbial, anti-parasitic, and anti-cancer activities[4]. However, it is also recognized as a potential toxicophore, as its metabolic reduction can lead to reactive intermediates, a critical consideration in drug design[4].

Most importantly, the 2-nitro group serves as a versatile synthetic handle. It can be readily reduced to a 2-amino group, opening a pathway to a diverse library of 2-amino-N-phenethylbenzamide analogues. This is particularly relevant as related compounds are being actively investigated for conditions such as Irritable Bowel Syndrome (IBS), highlighting the therapeutic potential of this molecular family[5].

Proposed Synthesis and Characterization Protocol

Given that this compound is supplied for research without extensive analytical data, de novo synthesis is often necessary for larger quantities or for analogue development[1]. The most robust and logical approach is a two-step synthesis involving the acylation of 2-phenylethylamine with 2-nitrobenzoyl chloride.

Synthesis Workflow

The following diagram outlines the complete synthetic pathway, from the commercially available starting material (2-nitrobenzoic acid) to the final product.

Caption: Proposed two-step synthesis of 2-nitro-N-(2-phenylethyl)benzamide.

Step-by-Step Methodology

PART A: Synthesis of 2-Nitrobenzoyl Chloride Intermediate

-

Rationale: The conversion of a carboxylic acid to a more reactive acid chloride is a standard and highly efficient method to facilitate amide bond formation. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq) and dry toluene (approx. 5 mL per gram of acid).

-

Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 2-nitrobenzoyl chloride, typically a yellow oil or low-melting solid, is often used directly in the next step without further purification.

-

PART B: Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

-

Rationale: This is a classic Schotten-Baumann reaction. The acid chloride is highly electrophilic and reacts readily with the nucleophilic amine. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Protocol:

-

In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the amine solution to 0°C in an ice bath.

-

Dissolve the crude 2-nitrobenzoyl chloride from Part A in a minimal amount of the same anhydrous solvent.

-

Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

-

Protocol Validation and Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the synthesized compound must be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: Compare the experimentally determined melting point with literature values, if available.

-

Spectroscopy:

-

¹H and ¹³C NMR: Will confirm the structural integrity and connectivity of the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight, matching the values in Table 1.2.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (approx. 1650 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and nitro group stretches (approx. 1520 and 1350 cm⁻¹).

-

Conclusion and Future Outlook

2-nitro-N-(2-phenylethyl)benzamide is a compound with defined physicochemical properties and significant value as a precursor in pharmaceutical research. The synthesis protocol detailed herein provides a reliable and logical pathway for its production in a laboratory setting. The true potential of this molecule lies in its role as a key intermediate. The straightforward chemical reduction of its nitro group can unlock access to a new chemical space of 2-amino-N-phenethylbenzamide derivatives, which are promising candidates for screening in various therapeutic areas, including functional gastrointestinal disorders[5]. This guide provides the foundational knowledge for researchers to explore this promising scaffold further.

References

-

PubChemLite. 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). [Link]

-

Talele, T. T. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

-

ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]

-

ChemBK. Benzamide, N-(2-phenylethyl)-. [Link]

-

National Institutes of Health. N-Phenethylbenzamide. [Link]

-

Nguyen, T. V., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

- Google Patents. The preparation method of N-(2'-aminophenyl)

-

ResearchGate. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]

-

Patsnap. Synthesis method of 2-nitro-4-substituted phenylacetic acid. [Link]

-

Saeed, A., et al. (2008). N-(2-Methyl-phen-yl)-2-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Wikipedia. 2-Nitrodiphenylamine. [Link]

Sources

Thermodynamic properties of nitro-substituted N-phenylethylbenzamides

The following technical guide details the thermodynamic profiling of nitro-substituted N-phenylethylbenzamides. This class of compounds serves as a critical scaffold in medicinal chemistry (analgesics, anti-inflammatories) and high-energy materials.

This guide is structured as a Protocol & Reference Standard , synthesizing specific crystallographic data with established thermochemical methodologies (Verevkin et al.) to provide a definitive workflow for characterization.

Executive Summary & Scientific Context

Nitro-substituted N-phenylethylbenzamides represent a chemically significant class of amides where the thermodynamic stability is dictated by the interplay between the amide hydrogen bonding network and the electron-withdrawing nature of the nitro group.

Accurate thermodynamic data (

-

Drug Formulation: Predicting solubility and polymorph stability.

-

Process Safety: Determining decomposition onset (

) for scale-up. -

Energetic Profiling: Calculating the heat of detonation for high-nitrogen analogs.

This guide outlines the authoritative workflow for determining these properties, grounded in combustion calorimetry and differential scanning calorimetry (DSC).

Synthesis and Purification for Metrology

Thermodynamic measurements are meaningless without high-purity samples (>99.9%). Impurities act as eutectic contaminants, artificially lowering melting points and skewing enthalpy values.

Synthesis Protocol (Schotten-Baumann Variant)

The preferred synthesis avoids high-temperature reflux to minimize thermal degradation products.

-

Reactants: Equimolar amounts of N-phenylethylamine and nitro-substituted benzoyl chloride (o-, m-, or p-isomer).

-

Solvent System: Anhydrous THF or CH

Cl -

Procedure:

-

Cool amine solution to 0°C.

-

Add acid chloride dropwise (exothermic control).

-

Stir at room temperature for 4–6 hours.

-

-

Workup: Quench with NaHCO

, extract with EtOAc, and dry over MgSO

Purification (The Thermodynamic Standard)

Standard column chromatography is insufficient for calorimetry.

-

Step 1: Recrystallization from Ethanol/Water (or Acetone/Hexane diffusion).

-

Step 2: Sublimation (if volatility permits) or Zone Refining.

-

Validation: Purity must be confirmed via DSC Purity Analysis (Van't Hoff plot of the melting endotherm), not just HPLC.

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow from raw sample to derived thermodynamic functions.

Caption: Integrated workflow for deriving the standard molar enthalpy of formation in the gas phase.

Experimental Protocols & Data Analysis

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

-

Protocol:

-

Calibration: Indium (

C) and Zinc standards. -

Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

-

Ramp Rate: 5 K/min (heating) to minimize thermal lag.

-

Atmosphere: Flowing Nitrogen (50 mL/min).

-

Critical Analysis: For nitro-substituted benzamides, look for a sharp endothermic peak.

-

Reference Value: 2-nitro-N-(4-nitrophenyl)benzamide melts at 191°C (Saeed et al., 2008).

-

Polymorphism Check: Perform a heat-cool-heat cycle. If a cold crystallization exotherm appears, the sample exhibits polymorphism.

Combustion Calorimetry (The Gold Standard)

Objective: Determine the Standard Molar Enthalpy of Combustion (

Because these compounds contain Nitrogen, Rotating Bomb Calorimetry is preferred over static bomb methods to ensure complete dissolution of nitric acid formed during combustion.

Protocol:

-

Combustion Reaction:

-

Washburn Corrections: Adjust for non-standard states (pressure, solubility of CO

, formation of HNO -

Calculation of

: Use Hess's Law with standard enthalpies of formation for CO

Vapor Pressure & Sublimation

To translate solid-state data to the gas phase (crucial for computational modeling), measure sublimation enthalpy (

-

Method: Knudsen Effusion Mass Spectrometry (KEMS) or Transpiration method.

-

Temperature Range: Typically 20 K below the melting point.

Reference Data & Expected Values

The following table aggregates verified crystallographic and thermodynamic data for key analogs. Use these as validation standards for your experimental setup.

| Property | N-(1-phenylethyl)benzamide | 2-nitro-N-(4-nitrophenyl)benzamide |

| Formula | C | C |

| CAS RN | 3480-59-9 | N/A (Synthetic Research) |

| Melting Point ( | 101–102 °C | 191 °C |

| Crystal System | Monoclinic / Orthorhombic | Orthorhombic ( |

| Density ( | 1.084 g/cm | 1.591 g/cm |

| H-Bonding | Intermolecular N-H...O | Intermolecular N-H...O (3D network) |

| Refractive Index | 1.578 | N/A |

Data Source: Validated against Saeed et al. (2008) and PubChem Compound Records.

Group Additivity (Benson Groups)

If experimental data is unavailable for a specific isomer, use Group Additivity (GA) to estimate

-

Increments:

- correction: ~ +6 to +20 kJ/mol (depending on ortho/meta/para strain).

- interaction terms.

-

Note: Ortho-nitro substitution introduces significant steric strain, often deviating from simple additivity by 10–15 kJ/mol (Verevkin et al.).

Diagram: Enthalpy Derivation Logic

This diagram visualizes the calculation path from the bomb calorimeter to the standard enthalpy of formation.

Caption: Calculation pathway from raw calorimetric data to gas-phase formation enthalpy.

References

-

Saeed, A., Hussain, S., & Flörke, U. (2008).[1] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32, 481–486.[1]

-

Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2018).[4] Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? ChemPhysChem, 19(5), 619-630.[4]

-

NIST/TRC Web Thermo Tables. (2012). p-Nitrobenzamide Thermophysical Data. National Institute of Standards and Technology.

-

PubChem. (2025).[5] N-(1-Phenylethyl)benzamide Compound Summary. National Library of Medicine.

-

Goettler, P. E., & Hamaker, C. G. (2022).[6] Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide" by AAMER SAEED, SHAHID HUSSAIN et al. [journals.tubitak.gov.tr]

- 4. Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Structural Elucidation and Solid-State Analysis of 2-Nitro-N-(2-phenylethyl)benzamide

Topic: Crystal Structure Analysis of 2-Nitro-N-(2-phenylethyl)benzamide Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Pharmacologists, and Process Development Scientists

Executive Summary

The structural analysis of 2-nitro-N-(2-phenylethyl)benzamide represents a critical case study in small-molecule crystallography, particularly for understanding the conformational flexibility introduced by the ethyl linker in

This guide provides a comprehensive workflow for the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of this compound. It emphasizes the causality between molecular flexibility and lattice energy minimization.

Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for diffraction, purity is paramount. The presence of regioisomers or unreacted amine can induce disorder in the lattice.

Synthesis Workflow (Schotten-Baumann Conditions)

Reaction Logic: We utilize a nucleophilic acyl substitution where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. The base (

Reagents:

-

Precursor A: 2-Nitrobenzoyl chloride (1.0 eq)

-

Precursor B: 2-Phenylethylamine (1.0 eq)

-

Base: Triethylamine (

, 1.2 eq) -

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve 2-phenylethylamine (10 mmol) and

(12 mmol) in 20 mL anhydrous DCM under -

Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol in 10 mL DCM) over 30 minutes.

-

Propagation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 3:7).

-

Workup: Wash the organic layer with

(removes unreacted amine), saturated -

Isolation: Dry over

, filter, and concentrate in vacuo to yield the crude amide.

Crystallization Strategy

The ethyl linker (

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion).

-

Protocol: Dissolve 100 mg of crude solid in minimal hot ethanol. Filter hot (to remove insoluble nuclei). Allow the filtrate to stand at RT undisturbed for 48–72 hours.

-

Target Morphology: Colorless blocks or prisms. Needles often indicate rapid growth and high mosaicity.

Crystallographic Data Collection & Refinement

Once a crystal (

Data Acquisition Parameters[1][2]

-

Radiation Source:

( -

Temperature: 100 K (Cryostream). Reason: Freezing thermal vibrations of the flexible ethyl chain is critical to resolve atomic positions clearly.

-

Strategy: Full sphere collection (

for Mo).

Refinement Logic (SHELXL)

-

Phase Solution: Direct Methods (SHELXT) or Intrinsic Phasing.

-

Refinement: Full-matrix least-squares on

. -

Hydrogen Treatment:

-

Aromatic/Methylene H: Constrained (riding model).

-

Amide N-H: Locate in Difference Fourier map and refine isotropically. Reason: The N-H position is the primary donor for lattice-stabilizing hydrogen bonds.

-

Structural Analysis & Discussion

Conformational Analysis

The critical structural feature is the torsion angle of the ethyl linker and the orientation of the nitro group relative to the benzamide plane.

-

Nitro Group Torsion: In 2-nitrobenzamides, steric hindrance between the nitro group and the amide carbonyl often forces the nitro group out of the benzene plane (torsion angle

). -

Ethyl Linker Folding: The

torsion angle determines if the molecule adopts an "extended" or "folded" (U-shape) conformation. In many phenylethyl analogs, a folded conformation allows for intramolecular

Supramolecular Architecture

The crystal packing is dominated by a hierarchy of forces:

| Interaction Type | Donor | Distance (Å) | Structural Role |

| Strong H-Bond | Forms 1D chains (Catemers) or Centrosymmetric Dimers ( | ||

| Weak H-Bond | Stabilizes the packing between layers. | ||

| Dipole-Dipole | Orients the nitro group relative to the carbonyl. | ||

| Phenyl | Centroid-to-centroid stacking often observed in "folded" conformers. |

Visualization of Experimental Workflow

Figure 1: Experimental workflow from synthesis to structural validation.

Advanced Characterization: Hirshfeld Surface Analysis[3]

To move beyond simple bond lengths, Hirshfeld surface analysis (using CrystalExplorer) is required to quantify intermolecular contacts.

The Surface

Map the

-

Red Spots: Indicate distances shorter than the sum of van der Waals radii. Expect these at the Amide

(acceptor) and Amide -

White Regions: Contacts around the van der Waals sum.

-

Blue Regions: No close contacts.

2D Fingerprint Plots

Deconstruct the surface into specific interaction contributions:

- (30-40%): The dominant spike, representing the hydrogen bond network.

- (30-40%): Dispersion forces from the ethyl chain and aromatic protons.

-

(5-10%): Indicates

Interaction Pathway Diagram

Figure 2: Hierarchy of supramolecular forces driving the crystal lattice formation.

References

-

Saeed, A., Hussain, S., & Bolte, M. (2008).[2] N-(2-Methylphenyl)-2-nitrobenzamide.[2] Acta Crystallographica Section E: Structure Reports Online, 64(2), o467. Link

- Context: Provides comparative unit cell data for ortho-substituted nitrobenzamides.

-

Gowda, B. T., et al. (2007).[3] Structural studies on N-(aryl)-substituted amides. Zeitschrift für Naturforschung B, 62(10). Link

- Context: Establishes standard amide torsion angles and packing motifs.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

- Context: The authoritative protocol for the refinement str

-

McKinnon, J. J., et al. (2007). Hirshfeld surface analysis. Chemical Communications, (37), 3814-3816. Link

- Context: Methodology for the surface analysis described in Section 5.

Sources

Comprehensive Evaluation of the Bioactive Potential of 2-nitro-N-(2-phenylethyl)benzamide

[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-nitro-N-(2-phenylethyl)benzamide (CAS: 19209-03-1), a structural hybrid of a nitro-substituted benzamide core and a phenethylamine tail. While often utilized as a synthetic intermediate, this scaffold exhibits significant, under-explored biological potential.

By synthesizing data from the parent scaffold (N-phenethylbenzamide) and the metabolic reactivity of the ortho-nitro group, this guide establishes a rationale for three primary therapeutic applications: antimicrobial activity against Gram-positive pathogens , hypoxia-selective antineoplastic activity , and mitochondrial respiration inhibition .

Chemical Identity & Structural Logic[2]

The molecule consists of two pharmacologically distinct domains linked by an amide bond. Understanding this duality is critical for predicting biological interaction.

-

Domain A (The Warhead): 2-Nitrobenzoyl moiety. The ortho-nitro group provides strong electron-withdrawing character, influencing the amide bond's stability and serving as a potential "bioreductive switch" (enzymatic reduction to an amine or hydroxylamine in anaerobic conditions).

-

Domain B (The Vector): 2-Phenylethylamine (Phenethyl) tail. A privileged motif in CNS-active drugs and mitochondrial inhibitors. It facilitates membrane permeability and interaction with hydrophobic pockets in enzymes (e.g., Monoamine Oxidase, Complex I).

Synthetic Pathway

To ensure high-purity material for biological assay, the compound is best synthesized via a nucleophilic acyl substitution under basic conditions to neutralize the HCl byproduct.

Reaction Scheme: 2-Nitrobenzoyl chloride + 2-Phenylethylamine → 2-nitro-N-(2-phenylethyl)benzamide + HCl

Figure 1: Optimized synthetic workflow for the generation of high-purity 2-nitro-N-(2-phenylethyl)benzamide for biological screening.

Predicted & Observed Biological Activities[1][3]

Antimicrobial Activity (Gram-Positive Selectivity)

Research on the parent compound, N-(2-phenylethyl)benzamide, indicates specific toxicity toward Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) while sparing Gram-negative strains [1].[1]

-

Mechanism: The lipophilic phenethyl tail facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria.

-

The Nitro Effect: The addition of the 2-nitro group enhances this activity via reductive stress . Bacterial nitroreductases (Type I/II) reduce the nitro group to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA and proteins.

-

Target: Disruption of the bacterial cell membrane and inhibition of ATP synthesis.

Mitochondrial Inhibition (ATP Depletion)

The N-phenethylbenzamide scaffold is a known inhibitor of the mitochondrial electron transport chain (ETC) [1].

-

Mode of Action: It binds to Complex I (NADH:ubiquinone oxidoreductase), blocking electron flow.

-

Physiological Outcome: A rapid drop in intracellular ATP, leading to locomotor deficits in animal models and cytostasis in rapidly dividing cells.

Hypoxia-Selective Cytotoxicity (Anticancer)

Nitro-aromatics are classic "bioreductive prodrugs." In solid tumors, regions of hypoxia (low oxygen) overexpress reductases that convert the non-toxic nitro group into a toxic amine or radical species.

-

Logic: In normal (normoxic) tissue, oxygen reverses the reduction (futile cycling), preventing toxicity. In hypoxic tumors, the reduction proceeds to the toxic species, killing the cancer cell.

Figure 2: Bioreductive activation mechanism. The compound acts as a pro-drug in hypoxic environments, becoming cytotoxic only when oxygen is absent.

Experimental Validation Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating with appropriate positive and negative controls.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antimicrobial potency against S. aureus (Gram+) and E. coli (Gram-).

-

Preparation: Dissolve test compound in DMSO to 10 mg/mL.

-

Media: Use Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL). -

Plate Setup:

-

Use a 96-well microtiter plate.

-

Serial 2-fold dilutions of the compound (range: 512 µg/mL to 0.5 µg/mL).

-

Control 1 (Positive): Ciprofloxacin or Vancomycin.

-

Control 2 (Negative): DMSO vehicle only (max 1% final concentration).

-

Control 3 (Sterility): Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Protocol B: MTT Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Confirm hypoxia-selective toxicity (bioreductive mechanism).

-

Cell Line: A549 (Lung carcinoma) or MCF-7.

-

Seeding:

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Add compound (1–100 µM).

-

Conditions (Crucial Step):

-

Set A (Normoxia): Incubate in standard incubator (20% O2, 5% CO2).

-

Set B (Hypoxia): Incubate in an anaerobic chamber or hypoxia incubator (0.1–1% O2, 5% CO2).

-

-

Duration: 48 hours.

-

Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure Absorbance at 570 nm.

-

Calculation: Hypoxia Cytotoxicity Ratio (HCR) =

. -

Success Criterion: HCR > 2.0 indicates hypoxia selectivity.

-

Quantitative Data Summary (Reference Values)

While specific experimental data for the 2-nitro derivative varies by strain, the following reference values are established for the scaffold class [1][2].

| Assay Type | Target Organism/System | Metric | Reference Value (Scaffold) | Interpretation |

| Antimicrobial | S. aureus (Gram+) | MIC | 4 – 16 µg/mL | Moderate to High Potency |

| Antimicrobial | E. coli (Gram-) | MIC | > 128 µg/mL | Inactive (Membrane impermeable) |

| Cytotoxicity | MCF-7 (Normoxia) | IC50 | > 50 µM | Low toxicity to healthy tissue |

| Cytotoxicity | MCF-7 (Hypoxia) | IC50 | < 10 µM | Activated by nitro-reduction |

| Mitochondrial | Beef Heart Complex I | IC50 | ~15 µM | Inhibits electron transport |

References

Methodological & Application

Application Note: High-Purity Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-nitro-N-(2-phenylethyl)benzamide (CAS 19209-03-1) via the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 2-phenylethylamine. This guide addresses critical process parameters (CPPs) including exotherm control, stoichiometric ratios, and purification strategies to minimize common impurities such as hydrolyzed 2-nitrobenzoic acid and triethylamine hydrochloride salts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Logic & Mechanism

The synthesis relies on the Schotten-Baumann reaction conditions , utilizing a biphasic or organic solvent system with a base scavenger.

Reaction Mechanism

-

Nucleophilic Attack: The lone pair of the phenylethylamine nitrogen attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (good leaving group).

-

Deprotonation: The auxiliary base (Triethylamine) neutralizes the liberated proton (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine nucleophile.

Key Structural Considerations:

-

Sterics: The ortho-nitro group on the benzoyl chloride provides some steric bulk but significantly increases electrophilicity via induction, making the reagent highly reactive and moisture-sensitive.

-

Thermodynamics: The reaction is highly exothermic. Temperature control (0°C) is mandatory to prevent decomposition or bis-acylation side products.

Critical Material Attributes (CMA)

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Eq.[5] | Role | Hazards |

| 2-Phenylethylamine | 64-04-0 | 121.18 | 1.0 | Nucleophile | Corrosive, Irritant |

| 2-Nitrobenzoyl chloride | 610-14-0 | 185.56 | 1.1 | Electrophile | Corrosive, Lachrymator |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | HCl Scavenger | Flammable, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Medium | Carcinogen (Suspected) |

Experimental Workflow Visualization

The following diagram outlines the logical flow from reactant preparation to isolated product, highlighting critical decision points.

Caption: Figure 1. Step-by-step process flow for the synthesis, workup, and purification of the target benzamide.

Detailed Protocol

Preparation and Setup

-

Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with nitrogen or argon.

-

Solvent: Ensure Dichloromethane (DCM) is anhydrous. Water competes with the amine for the acid chloride, leading to lower yields.

Reaction Execution

-

Charge Amine: Add 2-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) to the RBF.

-

Solvate: Add DCM (100 mL) and stir to dissolve.

-

Cool: Submerge the RBF in an ice-water bath. Allow the internal temperature to reach < 5°C.

-

Prepare Electrophile: In a separate vessel, dissolve 2-nitrobenzoyl chloride (20.4 g, 110 mmol) in DCM (40 mL).

-

Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the cold amine solution over 30–45 minutes.

-

Expert Insight: Rapid addition causes localized heating, which can degrade the acid chloride or increase impurity profiles.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Visual Indicator: The solution will likely become cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates.

-

Workup (The "Self-Validating" Phase)

The workup is designed to chemically separate impurities based on pH solubility.

-

Filtration (Optional): If heavy precipitation of TEA·HCl occurs, filter through a sintered glass funnel to simplify extraction.

-

Acid Wash (Removes Amines): Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 50 mL) .

-

Logic: Protonates unreacted phenylethylamine and remaining TEA, moving them to the aqueous layer.

-

-

Base Wash (Removes Acids): Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) .

-

Logic: Deprotonates any hydrolyzed 2-nitrobenzoic acid (from excess acid chloride), making it water-soluble.

-

-

Drying: Wash with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

Purification

-

Method A (Recrystallization - Recommended): Dissolve the crude solid in minimal boiling Ethanol (95%). Add warm water dropwise until slight turbidity persists. Cool slowly to 4°C. Filter crystals and wash with cold Hexane.

-

Method B (Flash Chromatography): If oil persists, use Silica Gel (Hexane:Ethyl Acetate, gradient 9:1 to 7:3).

Characterization Standards

Confirm identity using the following expected spectral data.

| Technique | Expected Signal / Observation | Interpretation |

| TLC | Rf ~ 0.4–0.6 (Hex:EtOAc 7:3) | Single spot, UV active. |

| IR (ATR) | 3280–3300 cm⁻¹ (N-H stretch)1640–1660 cm⁻¹ (C=O Amide I)1525, 1350 cm⁻¹ (NO₂ stretch) | Confirms amide formation and nitro group integrity. |

| 1H NMR | δ 6.0–6.5 (br s, 1H, NH)δ 2.9–3.0 (t, 2H, CH₂)δ 3.6–3.8 (q, 2H, CH₂-N) | Diagnostic ethyl chain coupling. |

| Appearance | Off-white to pale yellow crystalline solid | Nitro compounds often impart a yellow hue. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is dry; check Acid Chloride quality (should not be white powder, often yellow/liquid if degraded). |

| Oiling Out | Impurities preventing crystallization | Use Method B (Column Chromatography) or seed with a pure crystal if available. |

| Dark Color | Oxidation or thermal decomposition | Ensure temperature was kept < 5°C during addition. Perform a charcoal filtration during recrystallization. |

References

-

MDPI. (2024).[6] Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. (Protocol adapted from analogous Schotten-Baumann procedures).

-

Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Preparation. (Reference for handling nitrobenzoyl chlorides).

-

Sigma-Aldrich. 2-NITRO-N-PHENETHYL-BENZAMIDE Product Page. (CAS Verification).[2][3]

-

PrepChem. Synthesis of Amides via Acid Chlorides. (General Methodology).

Sources

- 1. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Microwave-assisted synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Application Note: Microwave-Assisted Synthesis of 2-Nitro-N-(2-phenylethyl)benzamide

Executive Summary

This Application Note details the high-efficiency synthesis of 2-nitro-N-(2-phenylethyl)benzamide utilizing microwave (MW) irradiation. Unlike traditional thermal reflux methods which often require hours and generate significant solvent waste, this protocol achieves quantitative conversion in under 15 minutes.

The target molecule is a critical pharmacophore and a key intermediate in the synthesis of quinazolinone alkaloids (e.g., sedative-hypnotics) and various anti-arrhythmic agents. This guide presents two validated pathways:

-

Protocol A (Standard): High-throughput synthesis using acid chlorides.

-

Protocol B (Green): Direct condensation using carboxylic acids (Atom Economy focused).

Scientific Background & Mechanism

Significance of the Scaffold

The N-substituted-2-nitrobenzamide motif serves as a masked precursor for quinazolinones. Upon reduction of the nitro group to an amine, the molecule undergoes spontaneous or catalyzed cyclodehydration to form the quinazolinone core, a privileged structure in medicinal chemistry.

Reaction Mechanism

The synthesis follows a Nucleophilic Acyl Substitution pathway.

-

Activation: The electrophilicity of the carbonyl carbon is enhanced (either by the chloride leaving group in Protocol A or a catalyst in Protocol B).

-

Nucleophilic Attack: The lone pair of the phenethylamine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The leaving group (Cl⁻ or OH⁻/H₂O) is expelled, restoring the carbonyl double bond and forming the amide linkage.

Microwave Effect: MW irradiation provides direct dielectric heating to the polar reagents (specifically the polar transition state), significantly lowering the activation energy (

Figure 1: Mechanistic pathway for the microwave-assisted amidation.

Materials & Equipment

Reagents

| Reagent | MW | Equiv.[1][2][3][4] | Role | Hazard Note |

| 2-Nitrobenzoyl chloride | 185.56 | 1.0 | Electrophile | Corrosive, Lachrymator |

| 2-Phenylethylamine | 121.18 | 1.1 | Nucleophile | Caustic, Precursor |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl scavenger) | Flammable, Irritant |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Volatile |

| Ethyl Acetate / Hexane | - | - | Workup | Flammable |

Note: For Protocol B (Green), substitute Acid Chloride with 2-Nitrobenzoic Acid and use Boric Acid (10 mol%) as a catalyst.

Instrumentation

-

Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

-

Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

-

Analysis: 400 MHz NMR, LC-MS.

Experimental Protocols

Protocol A: Acid Chloride Route (High Throughput)

Best for: Library generation, maximum yield, difficult substrates.

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-nitrobenzoyl chloride (186 mg, 1.0 mmol) in dry DCM (3 mL).

-

Addition: Carefully add 2-phenylethylamine (138 µL, 1.1 mmol) dropwise. Caution: Exothermic reaction.

-

Scavenger: Add Triethylamine (210 µL, 1.5 mmol). Cap the vial immediately.

-

Microwave Parameters:

-

Temperature: 100°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 5 minutes

-

Stirring: High

-

-

Workup:

-

Purification: Usually not required.[5] Recrystallize from EtOH if necessary.

Protocol B: Direct Condensation (Green Chemistry)

Best for: Avoiding corrosive acid chlorides, minimizing waste.

-

Preparation: In a 10 mL microwave vial, mix 2-nitrobenzoic acid (167 mg, 1.0 mmol), 2-phenylethylamine (1.1 mmol), and Boric Acid (6 mg, 10 mol%) or Silica Gel (200 mg).

-

Solvent: Add Toluene or Xylene (2 mL) (or perform neat if using silica support).

-

Microwave Parameters:

-

Temperature: 140°C

-

Power: Dynamic (Max 200 W)

-

Hold Time: 20 minutes

-

-

Workup: Filter off catalyst (if solid). Evaporate solvent.[2][5] Recrystallize from Ethanol/Water.[4]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

Results & Characterization

The product is typically isolated as a white to off-white solid.

Expected Yield:

-

Protocol A: 92–98%

-

Protocol B: 75–85%

Analytical Validation (¹H NMR, 400 MHz, CDCl₃):

-

δ 6.0–6.5 (br s, 1H): Amide N-H.

-

δ 8.05 (d, 1H): Aromatic proton ortho to Nitro group (deshielded).

-

δ 7.5–7.7 (m, 3H): Remaining protons on the nitro-substituted ring.

-

δ 7.2–7.4 (m, 5H): Phenyl ring protons (multiplet).

-

δ 3.75 (q, 2H): Methylene (-CH₂-N) adjacent to Nitrogen.

-

δ 3.00 (t, 2H): Benzylic Methylene (-CH₂-Ph).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents/solvents are dry; flush vial with N₂. |

| Vial Over-pressure | HCl gas generation | Ensure Base (TEA) is added before sealing to capture HCl as salt. |

| Impurity (Acid) | Incomplete coupling | Wash organic layer thoroughly with NaHCO₃. |

References

-

Microwave-Assisted Amide Synthesis (General Protocol)

- Perreux, L., & Loupy, A. (2001).

-

Green Direct Amidation (Catalytic)

-

Synthesis of Quinazolinone Precursors

- Galanakis, D., et al. (1995). Synthesis and pharmacology of some novel quinazolinones. Bioorganic & Medicinal Chemistry.

-

Solvent-Free Protocols

Sources

- 1. bmse000668 Benzamide at BMRB [bmrb.io]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Catalytic Reduction of 2-Nitro-N-(2-phenylethyl)benzamide

This Application Note provides a comprehensive technical guide for the catalytic reduction of 2-nitro-N-(2-phenylethyl)benzamide to 2-amino-N-(2-phenylethyl)benzamide . This transformation is a critical step in the synthesis of quinazolinone alkaloids (e.g., deoxyvasicinone analogues) and peptidomimetics.

Executive Summary

This protocol details the chemoselective reduction of the nitro group in 2-nitro-N-(2-phenylethyl)benzamide to yield the corresponding aniline derivative. The amide functionality and the phenylethyl pendant group must remain intact. Two validated methodologies are presented:

-

Standard Catalytic Hydrogenation (

): The gold standard for high purity and scalability. -

Catalytic Transfer Hydrogenation (CTH): A safer, gas-cylinder-free alternative using ammonium formate or hydrazine.

Scientific Background & Mechanism[1][2]

Substrate Context

The starting material, 2-nitro-N-(2-phenylethyl)benzamide , contains three distinct moieties:

-

Nitroarene: Highly electrophilic, easily reduced.

-

Benzamide: Generally stable to catalytic hydrogenation but susceptible to hydrolysis under harsh acidic/basic conditions.

-

Phenylethyl Group: Stable, but the phenyl ring can be saturated (over-reduction) if highly active catalysts (

,

Reaction Mechanism

The reduction proceeds via the Haber Mechanism on the surface of the Palladium catalyst. The rate-determining step is often the adsorption of hydrogen or the initial reduction to the nitroso intermediate.

Key Intermediates:

-

Nitro (

): Starting state. -

Nitroso (

): Transient, highly reactive. -

Hydroxylamine (

): Potential accumulation point (safety hazard). -

Amine (

): Final Product.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise reduction on the catalyst surface.

Caption: Stepwise reduction pathway on Pd/C surface. Note the Hydroxylamine intermediate, which must be fully reduced to avoid impurities.

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Batch)

Best for: High purity, scale-up potential, and atom economy.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-nitro-N-(2-phenylethyl)benzamide (1.0 eq) | Reactant |

| Catalyst | 10% Pd/C (wet support, ~50% water) | Catalyst (0.1 eq by wt) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Medium (0.1 M conc.) |

| Hydrogen Source | Reductant |

Step-by-Step Protocol

-

Preparation (Inerting):

-

Weigh the substrate into a round-bottom flask (RBF).

-

Add the solvent (MeOH).[1] Sonicate if necessary to ensure partial dissolution (substrate may dissolve fully upon heating/reaction).

-

CRITICAL SAFETY: Under a gentle stream of Nitrogen (

) or Argon, carefully add the 10% Pd/C catalyst. Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

-

-

Hydrogen Introduction:

-

Seal the flask with a rubber septum.

-

Insert a balloon filled with

via a needle. -

Purge Cycle: Insert a vent needle. Flush with

for 30 seconds. Remove vent needle. Repeat purge 3 times to remove

-

-

Reaction:

-

Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; a new polar, UV-active spot (amine) will appear.

-

-

Work-up:

-

Flush the flask with

to remove residual -

Filter the mixture through a Celite® pad to remove the Pd/C.

-

Wash the pad with MeOH (2 x volume).

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

Usually not required. If minor impurities exist, recrystallize from EtOH/Water.

-

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without hydrogen gas lines, higher safety profile.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-nitro-N-(2-phenylethyl)benzamide (1.0 eq) | Reactant |

| Catalyst | 10% Pd/C (wet) | Catalyst (10 wt%) |

| H-Donor | Ammonium Formate ( | 5.0 – 10.0 equivalents |

| Solvent | Methanol (MeOH) | Solvent |

Step-by-Step Protocol

-

Setup:

-

Dissolve substrate in MeOH (0.1 M) in a RBF.

-

Add 10% Pd/C catalyst carefully.

-

-

Initiation:

-

Add Ammonium Formate (5 eq) in one portion.

-

Observation: Mild effervescence (

release) will occur.

-

-

Reaction:

-

Heat the mixture to Reflux (

) . -

Stir for 1–3 hours. The reaction is typically faster than Method A due to thermal activation.

-

-

Work-up:

-

Cool to RT.

-

Filter through Celite®.

-

Concentrate filtrate.[2]

-

Wash: Dissolve residue in EtOAc, wash with water (to remove excess formate salts), dry over

, and evaporate.

-

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the following analytical signatures must be observed.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

. -

Mobile Phase: 50% Ethyl Acetate in Hexanes.

-

Visualization: UV Light (

).-

Starting Material (

): UV active, often faint yellow. -

Product (

): UV active, stains blue/purple with Ninhydrin (indicative of primary amine, though aniline reactivity varies).

-

NMR Spectroscopy Expected Data

| Nucleus | Functional Group | Starting Material ( | Product ( | Diagnostic Change |

| Aromatic (Ortho to N) | Upfield Shift (~1.4 ppm) | |||

| Amine ( | N/A | Appearance of broad peak | ||

| IR | Nitro/Amine | Disappearance of |

Experimental Workflow Visualization

Caption: Decision matrix and workflow for the catalytic reduction process.

Safety & Troubleshooting

Critical Hazards

-

Catalyst Ignition: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet (50%

content recommended) and handle under -

Hydroxylamine Accumulation: Incomplete reduction can leave thermally unstable hydroxylamine intermediates. Ensure reaction runs to completion before heating during workup.[3]

-

Hydrogen Gas: Extremely flammable.[4] Ensure all ground glass joints are greased and clamped. Use a blast shield for pressurized reactions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Reaction Stalled (<50% Conv.) | Catalyst poisoning (S/P impurities) | Add fresh catalyst (under |

| Over-reduction (Ring Saturation) | Reaction time too long / Catalyst too active | Stop reaction immediately upon SM consumption; Switch to unpressurized transfer hydrogenation. |

| De-halogenation (if applicable) | Pd/C is promiscuous | Use Pt/C or add |

| Product is Colored (Dark) | Oxidation of aniline | Perform workup rapidly; store product under Argon in the dark. |

References

-

Reduction of Nitro Compounds (General Review)

- Orlandi, M., et al. "Catalytic Transfer Hydrogenation of Nitro Compounds." Organic Process Research & Development.

-

(Search for "Nitro Reduction Transfer Hydrogenation")

-

Synthesis of Quinazolinones from 2-Nitrobenzamides

-

Safety in Catalytic Hydrogenation

- "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety.

-

Substrate Data (2-nitro-N-(2-phenylethyl)benzamide)

-

PubChem CID 720792.[6]

-

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. PubChemLite - 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3) [pubchemlite.lcsb.uni.lu]

Application Note: High-Efficiency Synthesis of Quinazolinones from 2-Nitro-N-(2-phenylethyl)benzamide

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-efficiency transformation of 2-nitro-N-(2-phenylethyl)benzamide into 3-(2-phenylethyl)quinazolin-4(3H)-one , a privileged scaffold in drug discovery.

Introduction & Strategic Utility

The quinazolin-4(3H)-one pharmacophore is ubiquitous in bioactive alkaloids (e.g., Vasicinone, Rutaecarpine) and synthetic therapeutics (e.g., Idelalisib, Methaqualone). While many synthetic routes exist, the use of 2-nitro-N-(2-phenylethyl)benzamide as a precursor offers a distinct strategic advantage: Late-Stage Diversification .

Unlike methods starting from anthranilic acid, which require early commitment to the amine substituent, the nitro-benzamide scaffold allows for:

-

Shelf-Stability: The nitro group prevents premature oxidation or polymerization common with aniline precursors.

-

Atom Economy: It serves as a "masked" anthranilamide, ready for reductive cyclization.

-

Tricyclic Potential: The N-phenylethyl chain positions the molecule for potential intramolecular cyclization to form tetracyclic alkaloids (e.g., isoquino[2,1-a]quinazolinones) under oxidative conditions.

Core Transformation

The primary application of this precursor is the synthesis of 3-(2-phenylethyl)quinazolin-4(3H)-one via a Reductive Cyclocondensation cascade.

Mechanistic Pathway[1][2][3]

The transformation proceeds through a logically distinct cascade: Nitro Reduction

Pathway Logic[1]

-

Activation: The stable nitro group is reduced to a reactive primary amine (aniline intermediate).

-

Condensation: The newly formed amine attacks an electrophilic C1 source (e.g., Triethyl Orthoformate or Formic Acid).

-

Cyclization: The amide nitrogen (N3) attacks the imidate intermediate, expelling a leaving group (EtOH or H₂O) to close the pyrimidine ring.

Figure 1: Mechanistic cascade from nitro-benzamide precursor to quinazolinone core.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis

Best for: High purity, scale-up (>10g), and regulated environments. Mechanism: Fe-mediated reduction followed by acid-catalyzed cyclization.

Materials

-

Precursor: 2-nitro-N-(2-phenylethyl)benzamide (1.0 equiv)

-

Reductant: Iron powder (325 mesh, 5.0 equiv)

-

Solvent/Acid: Glacial Acetic Acid (AcOH)[2]

-

Cyclizing Agent: Triethyl Orthoformate (TEOF) (10.0 equiv)

Step-by-Step Methodology

-

Reduction Phase:

-

Charge a round-bottom flask with 2-nitro-N-(2-phenylethyl)benzamide (10 mmol) and Glacial AcOH (30 mL).

-

Heat to 60°C to ensure complete dissolution.

-

Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic.[2]

-

Reflux at 100°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting nitro compound (

) should disappear, replaced by the fluorescent amine ( -

Workup: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol. Concentrate the filtrate to obtain the crude amine acetate salt.

-

-

Cyclization Phase:

-

Redissolve the crude amine residue in Triethyl Orthoformate (TEOF) (20 mL).

-

Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) – Optional but accelerates reaction.

-

Reflux at 140°C for 3–4 hours. A Dean-Stark trap can be used to remove ethanol, driving the equilibrium.

-

Isolation: Cool to room temperature. The product often precipitates. If not, remove excess TEOF under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

-

Expected Yield: 85–92%

Validation:

Protocol B: One-Pot Reductive Cyclization (Green Chemistry)

Best for: Rapid screening, library generation, limited starting material.

Mechanism: Sodium Dithionite (

Materials

-

Precursor: 2-nitro-N-(2-phenylethyl)benzamide (1.0 equiv)

-

Reagent: Sodium Dithionite (3.0 equiv)

-

C1 Source: Benzaldehyde (1.1 equiv) [Note: This yields the 2-phenyl-3-phenethyl derivative] OR Glyoxylic acid.

-

Solvent: DMSO/Water (9:1)

Step-by-Step Methodology

-

Dissolve the precursor (1 mmol) and the aldehyde (1.1 mmol) in DMSO (5 mL).

-

Add Sodium Dithionite (3 mmol) and water (0.5 mL).

-

Heat the mixture to 100°C in a sealed tube or microwave reactor.

-

Reaction Time:

-

Thermal: 3 hours.

-

Microwave: 20 minutes at 120°C.

-

-

Mechanism Note: Dithionite reduces the nitro group. The resulting amine condenses with the aldehyde. The solvent (DMSO) or air acts as an oxidant to aromatize the intermediate dihydroquinazolinone to the final quinazolinone.

-

Workup: Pour into ice water. Filter the precipitate.

Data Summary & Troubleshooting

| Parameter | Protocol A (Fe/TEOF) | Protocol B (Na₂S₂O₄/One-Pot) |

| Overall Yield | High (85-92%) | Moderate (60-75%) |

| Purity Profile | Excellent (Recrystallization) | Good (Requires Chromatography) |

| Reaction Time | 6-8 Hours (Total) | < 1 Hour (Microwave) |

| Scalability | High (kg scale feasible) | Low (mg to g scale) |

| Key Impurity | Uncyclized Amine | Dihydroquinazolinone (incomplete oxidation) |

Troubleshooting Guide

-

Problem: Incomplete Cyclization (Intermediate Amine persists).

-

Solution: Ensure anhydrous conditions during the TEOF step. Add 4Å molecular sieves or use a Dean-Stark trap.

-

-

Problem: Formation of "Open" Formamide.

-

Solution: This occurs if the ring doesn't close after formylation. Increase temperature to >120°C (Refluxing TEOF boils at ~146°C, which is ideal).

-

-

Problem: Low Solubility of Precursor.

-

Solution: The nitro-benzamide is lipophilic. Use DMF or AcOH as solvent; avoid pure Ethanol for the reduction step if solubility is poor.

-

References

-

Direct Synthesis of Quinazolinones via Copper Catalysis Title: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones.[3] Source: Organic Chemistry Portal. URL:[Link]

-

Reductive Cyclization Mechanisms Title: Recent Advances to Mediate Reductive Processes of Nitroarenes.[4][5] Source: National Institutes of Health (PMC). URL:[Link]

-

Microwave-Assisted Synthesis Protocols Title: Microwave-assisted synthesis of quinazolinone derivatives.[3][6][7] Source: National Institutes of Health (PMC). URL:[Link]

-

One-Pot Na2S2O4 Protocol Title: Sodium dithionite mediated synthesis of quinazolinones.[3] Source: Organic Chemistry Portal (Abstracts). URL:[Link]

-

Precursor Characterization Title: 2-nitro-N-(2-phenylethyl)benzamide Compound Summary. Source: PubChem. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reaction of aromatic nitro-compounds with tervalent phosphorus reagents [research-repository.st-andrews.ac.uk]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Process Development Guide: Scalable Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Executive Summary

This technical guide details the scalable synthesis of 2-nitro-N-(2-phenylethyl)benzamide (CAS: 3278-14-6). This molecule serves as a critical scaffold in medicinal chemistry, particularly as a precursor for quinazolinone derivatives and bioactive benzamides.

While various amide coupling strategies exist (e.g., carbodiimide coupling, thermal dehydration), this guide prioritizes the Acid Chloride Route via nucleophilic acyl substitution. This pathway is selected for its high atom economy, rapid kinetics, and superior scalability for pilot-plant operations compared to expensive peptide coupling reagents.

Target Product Profile:

-

Chemical Formula: C₁₅H₁₄N₂O₃

-

Molecular Weight: 270.28 g/mol

-

Appearance: White to off-white crystalline solid

-

Melting Point: 117–118 °C (Lit.)

-

Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in water.

Strategic Route Selection

Comparative Pathway Analysis

| Parameter | Method A: Acid Chloride (Selected) | Method B: Coupling Reagents (EDC/HATU) | Method C: Thermal Dehydration |

| Reagents | 2-Nitrobenzoyl chloride, Base | 2-Nitrobenzoic acid, EDC·HCl, HOBt | 2-Nitrobenzoic acid, Amine |

| Atom Economy | High (Side product: HCl salt) | Low (Large urea byproducts) | High (Side product: H₂O) |

| Cost | Low (Commodity chemicals) | High (Reagents are expensive) | Low |

| Scalability | Excellent (Exotherm is manageable) | Poor (Purification of byproducts is difficult) | Moderate (High T requires special reactors) |

| Purity Profile | High (Recrystallization easy) | Moderate (Urea contamination common) | Low (Thermal degradation of nitro group) |

Decision: The Acid Chloride Route is chosen. It allows for a biphasic Schotten-Baumann condition or an anhydrous organic solvent process, both of which are robust against moisture compared to mixed anhydrides and cheaper than HATU/EDC methods at scale.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl and forming the amide bond. A base is required to scavenge the generated HCl and drive the equilibrium.

Figure 1: Nucleophilic acyl substitution mechanism. The base acts as a proton scavenger to prevent amine protonation.

Detailed Experimental Protocols

Protocol A: Anhydrous Solvent Method (High Purity)

Recommended for gram-to-kilogram scale where moisture control is possible.

Reagents:

-

2-Nitrobenzoyl chloride (1.0 equiv)

-

2-Phenylethylamine (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (10 mL/g of substrate)

Step-by-Step Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-phenylethylamine and TEA in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

-

Addition: Dissolve 2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (acid chloride) should be consumed.

-

Quench/Workup:

-

Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed nitrobenzoic acid.

-

Wash with Brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Protocol B: Biphasic Schotten-Baumann (Green/Robust)

Recommended for large scale where anhydrous conditions are difficult to maintain.

Reagents:

-

2-Nitrobenzoyl chloride (1.0 equiv)

-

2-Phenylethylamine (1.0 equiv)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv)

-

Toluene or Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve 2-phenylethylamine in the 10% NaOH solution in the reactor. Cool to 0–5 °C.

-

Organic Phase: Dissolve 2-nitrobenzoyl chloride in Toluene.

-

Addition: Slowly add the Toluene solution to the vigorously stirred aqueous amine solution.

-

Agitation: High-shear mixing is critical here to maximize the interfacial surface area.

-

Isolation: The product may precipitate out of the interface or remain in the toluene layer.

-

If solid precipitates: Filter directly, wash with water and cold toluene.

-

If soluble: Separate phases, wash organic layer with water, then concentrate.

-

Purification & Characterization

For pharmaceutical grade purity (>99.5%), recrystallization is preferred over chromatography.

Recrystallization Protocol:

-

Solvent System: Ethanol/Water (80:20) or Toluene/Heptane.

-

Dissolution: Heat the crude solid in Ethanol (approx. 5 mL/g) to reflux until dissolved.

-

Precipitation: Slowly add water (antisolvent) until slight turbidity persists.

-

Cooling: Allow to cool slowly to Room Temp, then to 0 °C. Rapid cooling yields small, impure crystals; slow cooling yields needles.

-

Filtration: Filter the white needles and wash with cold Ethanol/Water (50:50).

-

Drying: Vacuum oven at 45 °C for 12 hours.

Analytical Specifications:

-

1H NMR (400 MHz, CDCl3): δ 8.05 (d, 1H), 7.70 (t, 1H), 7.60 (t, 1H), 7.50 (d, 1H), 7.35-7.20 (m, 5H), 6.20 (br s, 1H, NH), 3.75 (q, 2H), 3.00 (t, 2H).

-

HPLC Purity: >99.0% (Area %).

Process Workflow Diagram

Figure 2: End-to-end process flow for the isolation of high-purity benzamide.

Safety & Handling (SDS Summary)

| Compound | Hazard Class | Key Precaution |

| 2-Nitrobenzoyl Chloride | Corrosive, Lachrymator | Use fume hood. Decompose excess with aqueous base. |

| 2-Phenylethylamine | Skin Corr.[1][2] 1B, Acute Tox. | Avoid skin contact.[1][2] Wear butyl rubber gloves. |

| Dichloromethane | Carcinogen (Suspected) | Use in well-ventilated area. |

| Product | Irritant | Standard PPE (Lab coat, gloves, goggles). |

Critical Safety Note: The reaction of acid chlorides with amines is exothermic . On a large scale (>100g), the addition rate of the acid chloride must be strictly controlled to prevent thermal runaway and solvent boiling.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride amide synthesis).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

-

Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. (Reference for green surfactant chemistry).

-

PubChem. (n.d.). 2-nitro-N-(2-phenylethyl)benzamide (Compound CID 720792).[5] National Library of Medicine.

-

ChemicalBook. (2024). N-(2-phenylethyl)benzamide Properties and Melting Point Data.

Sources

Application Note: Green Chemistry Approaches to Synthesizing Nitro-Benzamide Derivatives

Executive Summary

Nitro-benzamide derivatives are critical scaffolds in medicinal chemistry, serving as precursors for anti-infectives (e.g., antitubercular agents), anti-cancer drugs (PARP inhibitors), and energetic materials. Conventional synthesis relies heavily on the activation of nitro-benzoic acids via thionyl chloride (

This guide details three validated Green Chemistry protocols that eliminate the need for acid chloride intermediates. By leveraging boric acid catalysis , microwave-assisted aqueous chemistry , and mechanochemistry , researchers can achieve higher yields (>90%) with significantly reduced E-factors (waste-to-product ratios).

Introduction: The Green Shift

The transition from "Classical" to "Green" amidation is driven by the need to minimize Process Mass Intensity (PMI).

-

Classical Route:

-

Drawbacks: Corrosive byproducts, moisture sensitivity, multi-step workup.

-

-

Green Route:

-

Advantages: Water is the only byproduct, high atom economy, often solvent-free.

-

Comparative Workflow Visualization

Figure 1: Comparison of waste generation and process complexity between classical and green amidation routes.

Methodology & Protocols

Protocol A: Boric Acid Catalyzed Solvent-Free Synthesis

Best for: Large-scale synthesis, avoiding specialized equipment.

Mechanism: Boric acid (

Materials

-

4-Nitrobenzoic acid (10 mmol)

-

Substituted Amine (e.g., aniline, benzylamine) (11 mmol)

-

Boric Acid (

) (10 mol% catalyst) -

Apparatus: Round-bottom flask, oil bath (or heating mantle).

Step-by-Step Procedure

-

Mixing: In a 50 mL round-bottom flask, mix 4-nitrobenzoic acid (1.67 g, 10 mmol), the amine (11 mmol), and boric acid (0.06 g, 1 mmol).

-

Trituration: If solids are coarse, triturate (grind lightly) the mixture for 2–5 minutes to ensure intimate contact.

-

Heating: Heat the neat mixture (solvent-free) to 120–140°C .

-

Note: The mixture will melt.[1] The reaction is driven by the removal of water (open vessel or weak vacuum facilitates this).

-

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 1–3 hours .[2]

-

Work-up:

-

Purification: Recrystallize from hot ethanol if necessary.

Expert Insight: The presence of the electron-withdrawing nitro group on the benzoic acid actually enhances the electrophilicity of the carbonyl carbon, making this reaction faster than with unsubstituted benzoic acid.

Protocol B: Microwave-Assisted Aqueous Synthesis

Best for: Rapid library generation, high-throughput screening.

Mechanism: Dielectric heating of water at high temperatures (superheated water) acts as both solvent and acid/base catalyst due to the increased dissociation constant (

Materials

-

Nitrobenzoic acid derivative (1.0 equiv)

-

Deionized Water (3–5 mL per mmol)

-

Apparatus: Microwave Reactor (e.g., CEM or Biotage) capable of sustaining 150–200°C.

Step-by-Step Procedure

-

Preparation: Load the nitrobenzoic acid and amine into a microwave-safe pressure vial.

-

Solvent: Add deionized water. A stir bar is essential.

-

Irradiation: Seal the vial. Program the microwave:

-

Temperature: 160°C

-

Power: Dynamic (Max 200W)

-

Time: 10–20 minutes

-

Pressure Limit: 250 psi (Safety critical: Water generates significant pressure at 160°C).

-

-

Cooling: Use compressed air cooling to rapidly bring the reactor to 50°C.

-

Isolation:

-

The product usually precipitates out of the aqueous phase upon cooling.

-

Filter and wash with cold water.[5]

-

Yields typically range from 94% to 98% .

-

Troubleshooting: If the amine is insoluble in water, the reaction may be biphasic. Vigorous stirring is required. For highly lipophilic amines, a small amount (10% v/v) of ethanol can be added as a co-solvent.

Protocol C: Mechanochemical (Grinding) Synthesis

Best for: "Zero-solvent" requirements, energy efficiency, room temperature reactions. Mechanism: Mechanical shear forces generate localized "hot spots" (plasma-like states) that overcome activation energy barriers without bulk heating.

Materials

-

p-Nitrobenzoic acid

-

Solid amine (or liquid amine adsorbed on silica)

-

Mortar and Pestle (or Ball Mill for scale-up)

Step-by-Step Procedure

-

Loading: Place equimolar amounts of p-nitrobenzoic acid and the amine in a porcelain mortar.

-

Grinding: Grind vigorously with a pestle.

-

Observation: The mixture may become a "sticky paste" or a eutectic melt as the reaction proceeds and water is released.

-

-

Duration: Grind for 10–20 minutes .

-

Work-up:

Comparative Analysis of Methods

| Feature | Classical ( | Boric Acid Catalysis | MW-Aqueous | Mechanochemical |

| Reaction Time | 4–12 Hours | 1–3 Hours | 10–20 Mins | 20–40 Mins |

| Solvent | DCM/THF (Toxic) | None (or Toluene) | Water (Green) | None |

| Yield | 80–90% | 85–95% | 94–98% | 78–92% |

| Atom Economy | Poor (Cl waste) | High | Very High | Very High |

| Scalability | High | High | Low/Medium | Medium |

| Energy Input | High (Reflux) | Medium (120°C) | High (Short burst) | Low (Manual/Motor) |

Mechanistic Visualization (Boric Acid Cycle)

Understanding the catalytic cycle is crucial for optimization. The boric acid forms a reactive intermediate that mimics an acid anhydride.[7]

Figure 2: Catalytic cycle of Boric Acid mediated amidation. The formation of the acyloxyboronate is the rate-determining step.

References

-

Nigerian Research Journal of Chemical Sciences. (2025).[5] Green Synthesis of Amides through Direct Acid-Amine Coupling under Solvent-Free and Aqueous Conditions.

-

Asian Journal of Chemistry. (2014). Amidation of aromatic amine and benzoic acid under boric acid catalysis.

-

Green Chemistry (RSC). (2021). A straightforward method for the direct synthesis of amides from amines and carboxylic acids.

-

Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

-

BenchChem Application Notes. (2025). Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. (Provided for contrast with green methods).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. ajrconline.org [ajrconline.org]

- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-N-(2-phenylethyl)benzamide

Status: Operational Ticket ID: OPT-YIELD-2024 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for ortho-Nitrobenzamide Coupling

Executive Summary & Reaction Mechanics

Welcome to the technical support portal. You are likely encountering yield ceilings between 40-60% or difficulty isolating crystalline product.